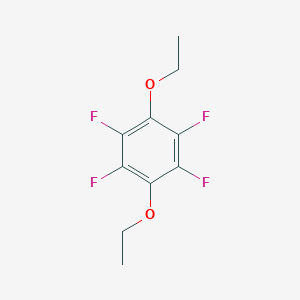

1,4-Diethoxy-2,3,5,6-tetrafluorobenzene

Beschreibung

Structure

2D Structure

Eigenschaften

IUPAC Name |

1,4-diethoxy-2,3,5,6-tetrafluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F4O2/c1-3-15-9-5(11)7(13)10(16-4-2)8(14)6(9)12/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVVPQTTXYYMGIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C(=C1F)F)OCC)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382130 | |

| Record name | 1,4-diethoxy-2,3,5,6-tetrafluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16251-00-6 | |

| Record name | 1,4-diethoxy-2,3,5,6-tetrafluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,4 Diethoxy 2,3,5,6 Tetrafluorobenzene and Its Precursors

Nucleophilic Aromatic Substitution (SNAr) in Diethoxy-tetrafluorobenzene Synthesis

Nucleophilic aromatic substitution (SNAr) is a primary method for introducing alkoxy groups onto an activated aromatic ring. wikipedia.org In the context of tetrafluorobenzenes, the electron-withdrawing fluorine atoms activate the ring towards nucleophilic attack by an alkoxide, such as sodium ethoxide.

The reaction of hexafluorobenzene (B1203771) with alcoholates leads to the substitution of one or more fluorine atoms. nih.gov When two fluorine atoms are replaced, the incoming groups are predominantly directed to the para position. nih.gov This preference for para-substitution is advantageous for the synthesis of 1,4-diethoxy-2,3,5,6-tetrafluorobenzene. The mechanism involves the attack of the nucleophile on the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of a fluoride (B91410) ion. libretexts.org The presence of electron-withdrawing groups, such as the fluorine atoms, is essential to stabilize this negatively charged intermediate. libretexts.orgyoutube.com

It is noteworthy that in nucleophilic aromatic substitution on polyhalogenated benzenes, fluorine is generally replaced more readily than chlorine, bromine, or iodine. nih.gov

Palladium-Catalyzed C-O Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-oxygen bonds, offering an alternative to traditional SNAr reactions. While the direct C-F bond activation for C-O coupling is challenging, related palladium-catalyzed couplings of perfluoroarenes have been developed.

For instance, the palladium-catalyzed cross-coupling of hexafluorobenzene with diarylzinc compounds has been achieved, demonstrating the feasibility of C-F bond activation under these conditions. nih.govmdpi.com This reaction is promoted by the presence of lithium iodide. nih.gov While this specific example leads to C-C bond formation, the underlying principle of palladium-catalyzed C-F activation is relevant. Buchwald's palladium-catalyzed nucleophilic fluorination of aryl triflates also highlights the utility of palladium in forming C-F bonds, which could potentially be adapted for C-O bond formation with suitable catalysts and conditions. nih.gov

Although direct palladium-catalyzed C-O cross-coupling for the synthesis of this compound from a tetrafluorobenzene precursor is not extensively detailed in the provided context, the general principles of palladium catalysis suggest its potential applicability. The catalytic cycle would likely involve oxidative addition of the aryl fluoride to a palladium(0) complex, followed by transmetalation with an ethoxide source and subsequent reductive elimination to form the desired ether and regenerate the catalyst. youtube.com

Reactions Involving Perfluoroolefins and Aromatic Alcohols/Phenols

While not a direct route to this compound, reactions involving perfluoroolefins and aromatic alcohols or phenols are relevant to the broader chemistry of forming ether linkages with fluorinated compounds. For example, secondary amines can add to fluorinated olefins to produce α-fluoroalkylamines, which can then be used as deoxyfluorinating reagents for alcohols. youtube.com This illustrates the reactivity of fluorinated olefins towards nucleophiles.

A more direct analogy can be drawn from the palladium-catalyzed cross-coupling reaction of tetrafluoroethylene (B6358150) (TFE) with arylboronates. researchgate.net This reaction proceeds via a trifluorovinyl palladium(II) fluoride intermediate and demonstrates the ability to form new bonds at a fluorinated carbon center under palladium catalysis. researchgate.net While this involves a C-C bond formation with a perfluoroolefin, it underscores the potential for similar catalytic systems to be developed for C-O bond formation with perfluorinated aromatic systems.

Reaction Mechanisms and Pathways of 1,4 Diethoxy 2,3,5,6 Tetrafluorobenzene

Nucleophilic Aromatic Substitution (SNAr) Mechanisms

Polyfluorinated aromatic compounds are particularly susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway where a nucleophile displaces a leaving group on the aromatic ring. wikipedia.org The reaction generally proceeds through a two-step addition-elimination mechanism involving a key intermediate. nih.gov The presence of multiple electron-withdrawing fluorine atoms makes the benzene (B151609) ring of 1,4-Diethoxy-2,3,5,6-tetrafluorobenzene highly electron-deficient and thus, highly activated for attack by nucleophiles. masterorganicchemistry.com

In the context of SNAr reactions, fluorine atoms play a dual role. Their primary and most significant role is that of a powerful activating group. Due to its high electronegativity, fluorine exerts a strong inductive electron-withdrawing effect, which polarizes the carbon-fluorine bond and depletes the electron density of the aromatic ring. stackexchange.comchemistrysteps.com This increased electrophilicity of the ring carbons facilitates the initial attack by a nucleophile, which is the slow, rate-determining step of the SNAr mechanism. masterorganicchemistry.comstackexchange.com

Counterintuitively, while the carbon-fluorine bond is the strongest single bond in organic chemistry, fluoride (B91410) is an excellent leaving group in SNAr reactions. wikipedia.orgchemistrysteps.com This contrasts sharply with SN1 and SN2 reactions, where fluoride is a poor leaving group. chemistrysteps.com The reason for this reversal in reactivity lies in the mechanism's rate-determining step. Since the initial nucleophilic attack and the breaking of aromaticity is the bottleneck, factors that stabilize the resulting intermediate are more important than the leaving group's ability to depart. masterorganicchemistry.comstackexchange.com The elimination of the fluoride ion in the second step is a fast process as it restores the highly stable aromatic system. masterorganicchemistry.com Consequently, the leaving group ability in SNAr reactions for halogens follows the order F > Cl ≈ Br > I, the reverse of the trend seen in aliphatic substitutions. wikipedia.orgnih.gov

| Leaving Group | Relative Rate | Primary Reason for Reactivity |

|---|---|---|

| -F | Highest | Strong inductive effect activates the ring for nucleophilic attack. stackexchange.comchemistrysteps.com |

| -Cl | Intermediate | Moderate inductive effect. |

| -Br | Intermediate | Weaker inductive effect. |

| -I | Lowest | Weakest inductive effect among halogens. |

Regioselectivity in SNAr reactions is determined by the position of the electron-withdrawing groups relative to the leaving group. masterorganicchemistry.com Substitution occurs preferentially at positions ortho or para to strongly electron-withdrawing substituents, as the negative charge of the intermediate can be effectively delocalized onto the activating group through resonance. masterorganicchemistry.comchemistrysteps.com In this compound, all four fluorine atoms are activated towards substitution. The ethoxy groups, while activating for electrophilic substitution, have a less pronounced directing effect in SNAr compared to the powerful influence of the fluoro groups. Practical and computationally efficient methods, such as calculating the relative stabilities of isomeric intermediate complexes using Density Functional Theory (DFT), can be employed to predict the distribution of regioisomers in kinetically controlled SNAr reactions. researchgate.net For fluorinated aromatics, high regioselectivity is a notable feature of the SNAr protocol, allowing for the synthesis of specific isomers. acs.org Since the reaction occurs at a planar sp2-hybridized carbon and proceeds through a planar intermediate, there is generally no stereochemical control at the reaction center unless a chiral nucleophile or catalyst is employed. wikipedia.org

The SNAr mechanism proceeds via a discrete, non-aromatic anionic intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov This complex is formed in the first, rate-determining step when the nucleophile attacks the electron-deficient aromatic ring. nih.gov The stability of this intermediate is paramount to the reaction's success. stackexchange.com In systems like this compound, the Meisenheimer complex is significantly stabilized by the strong inductive effects of the four fluorine atoms, which help to delocalize the negative charge. stackexchange.com

Electrophilic Aromatic Substitution (EAS) in Polyfluorinated Systems

Electrophilic aromatic substitution (EAS) is a reaction in which an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org This mechanism is the opposite of SNAr; in EAS, the aromatic ring acts as a nucleophile. chemistrytalk.orgyoutube.com Therefore, substituents that donate electron density to the ring activate it towards EAS, while electron-withdrawing groups deactivate it. wikipedia.orglibretexts.org

The aromatic ring of this compound is severely deactivated towards electrophilic attack. This deactivation arises from the powerful cumulative effects of its substituents.

Ethoxy Groups: Alkoxy groups, such as ethoxy, have a dual electronic nature. They are inductively electron-withdrawing (-I effect) due to the electronegativity of the oxygen atom. lumenlearning.com However, they are also strong resonance donors (+R effect) because the oxygen's lone pairs can be delocalized into the aromatic π-system. lumenlearning.commasterorganicchemistry.com In EAS, the resonance effect of alkoxy groups typically outweighs their inductive effect, making them net activating groups and ortho, para-directors. libretexts.orgmasterorganicchemistry.com

In this compound, the powerful deactivating inductive effects of the four fluorine atoms overwhelm the activating resonance effect of the two ethoxy groups. The result is a highly electron-deficient and strongly deactivated aromatic system that is extremely resistant to electrophilic aromatic substitution.

| Substituent | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on EAS Rate | Directing Effect |

|---|---|---|---|---|

| -F (Fluorine) | Strongly Withdrawing | Weakly Donating | Deactivating libretexts.orgmasterorganicchemistry.com | Ortho, Para libretexts.orgpressbooks.pub |

| -OEt (Ethoxy) | Withdrawing | Strongly Donating | Activating libretexts.orgmasterorganicchemistry.com | Ortho, Para libretexts.org |

Due to the profound deactivation of the ring, forcing an electrophilic aromatic substitution on this compound or its analogues would require exceptionally harsh reaction conditions. Standard EAS reactions, such as Friedel-Crafts alkylation or acylation, nitration, and halogenation, would likely fail or proceed with extremely low yields under normal conditions. masterorganicchemistry.com

To facilitate EAS on such a deactivated system, one would need to employ:

Highly reactive electrophiles: This could involve the use of "super-electrophiles" generated with very strong Lewis or Brønsted acids.

Forcing conditions: High temperatures and pressures might be necessary to overcome the high activation energy barrier for the reaction.

Even under these conditions, the reaction may suffer from a lack of selectivity and the potential for side reactions or decomposition of the starting material. The inherent chemistry of polyfluorinated aromatic ethers strongly favors nucleophilic substitution over electrophilic substitution.

Radical Reactions and Photoinduced Transformations of Fluorinated Benzene Derivatives

The presence of four electron-withdrawing fluorine atoms on the benzene ring significantly influences the electronic properties of this compound, making it susceptible to certain radical and photoinduced reactions. The ethoxy groups, being electron-donating, further modify the reactivity of the aromatic core.

Homolytic cleavage of the C–O bond in the ethoxy substituent is a potential pathway under radical or photolytic conditions. Theoretical studies on similar aromatic ethers suggest that the bond dissociation enthalpy (BDE) of the Ar–O bond is a critical factor. The high electronegativity of the fluorine atoms in the tetrafluorinated ring can influence this BDE. For instance, upon irradiation, it is plausible that the molecule could be excited to a state where homolytic cleavage of the C–O bond occurs, generating a 2,3,5,6-tetrafluoro-4-ethoxyphenoxy radical and an ethyl radical.

Another potential photoinduced transformation is photo-defluorination. While less common than nucleophilic aromatic substitution, the cleavage of a C–F bond can be induced by photochemical means, often involving electron transfer processes. In the presence of a suitable photosensitizer and an electron donor, an electron could be transferred to the aromatic ring of this compound, forming a radical anion. This radical anion could then fragment, leading to the expulsion of a fluoride ion and the formation of a defluorinated radical.

The interaction of this compound with various radicals would likely proceed via the formation of a radical σ-complex (a cyclohexadienyl radical). The stability and subsequent reaction pathways of this intermediate would depend on the nature of the attacking radical. Electrophilic radicals would be expected to add to the electron-rich positions of the ring, influenced by the ethoxy groups, while nucleophilic radicals would target the electron-deficient carbon atoms bearing fluorine substituents. The resulting σ-complex could then undergo defluorination to yield a substitution product, dimerize with another radical, or undergo other rearrangements.

The table below summarizes potential radical and photoinduced reactions and their mechanistic steps.

| Reaction Type | Initiator | Key Intermediate | Potential Products |

| Homolytic C–O Cleavage | UV radiation, Radical initiator | 2,3,5,6-tetrafluoro-4-ethoxyphenoxy radical, Ethyl radical | 2,3,5,6-tetrafluoro-4-ethoxyphenol, Ethane, and other coupling products |

| Photo-defluorination | Photosensitizer, Electron donor | Radical anion of the parent molecule | 1,4-Diethoxy-2,3,5-trifluorobenzene and its isomers |

| Radical Addition | External radical source (e.g., alkyl, aryl radicals) | Radical σ-complex (Cyclohexadienyl radical) | Substituted this compound derivatives |

Solid-State Reactivity and Mechanistic Investigations

One potential solid-state reaction for aromatic compounds is a [2+2] cycloaddition, typically induced photochemically. For this to occur with this compound, the molecules would need to be arranged in the crystal lattice in a parallel and closely spaced manner (typically less than 4.2 Å between the double bonds of adjacent molecules). Upon irradiation with UV light of an appropriate wavelength, this could lead to the formation of a cyclobutane ring, linking two benzene rings together. The regiochemistry and stereochemistry of the product would be dictated by the specific packing arrangement.

Mechanistic investigations into the solid-state reactivity of fluorinated aromatic compounds often employ techniques such as X-ray diffraction to determine the crystal structure and the geometric relationship between reacting molecules. Spectroscopic methods, including solid-state NMR and IR spectroscopy, can be used to monitor the progress of the reaction and characterize the products. Computational modeling can also provide valuable insights into the feasibility of a reaction pathway and the structure of the transition states.

The table below outlines potential solid-state reactions and the key factors influencing them.

| Reaction Type | Initiator | Key Requirement | Potential Product |

| [2+2] Photocycloaddition | UV radiation | Favorable crystal packing (parallel and close proximity of aromatic rings) | Dimeric cyclobutane derivative |

| Solid-State Polymerization | Heat or Radiation | Specific monomer alignment allowing for chain propagation | Fluorinated aromatic polymer |

It is important to reiterate that the reaction pathways described above are based on established principles of organic chemistry and the known reactivity of related compounds. Detailed experimental and computational studies are necessary to fully elucidate the specific reaction mechanisms and pathways for this compound.

Applications of 1,4 Diethoxy 2,3,5,6 Tetrafluorobenzene As a Versatile Building Block

Role in Polymer Science and Engineering

The incorporation of fluorinated and alkoxy-substituted aromatic units into polymer backbones is a well-established strategy for tuning the properties of materials for various applications, including electronics and high-performance plastics. The combination of fluorine and ethoxy groups in 1,4-Diethoxy-2,3,5,6-tetrafluorobenzene makes it an intriguing candidate for the synthesis of novel polymers.

Conjugated polymers, characterized by alternating single and double bonds along the polymer backbone, are of significant interest for their application in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of these polymers, including their band gap and charge carrier mobility, can be finely tuned by modifying the chemical structure of the monomer units.

While direct polymerization of this compound into a conjugated polymer has not been reported, its structure suggests potential as a monomer in polycondensation reactions. The fluorine atoms enhance the electron-accepting nature of the benzene (B151609) ring, which could be beneficial for creating donor-acceptor copolymers, a common design strategy for high-performance organic semiconductors. The ethoxy groups, being electron-donating, could modulate the electronic properties and also enhance the solubility of the resulting polymers, which is a crucial factor for their processability.

Table 1: Potential Polymerization Reactions for this compound

| Polymerization Type | Potential Co-monomer(s) | Expected Polymer Properties |

| Suzuki Polycondensation | Diboronic acids or esters | Tunable electronic properties, improved solubility |

| Stille Polycondensation | Organotin compounds | Controlled molecular weight and architecture |

| Direct Arylation Polycondensation | C-H activated aromatic compounds | Greener synthesis route |

It is important to note that the reactivity of the C-F bonds in nucleophilic aromatic substitution reactions could also be exploited for polymer synthesis, although this would lead to non-conjugated polymer backbones.

Semi-fluorinated polyarylenes are a class of high-performance polymers that exhibit a desirable combination of properties, including high thermal stability, chemical resistance, and low dielectric constants. These properties make them suitable for applications in microelectronics and aerospace industries. The introduction of fluorine atoms into the polymer backbone generally enhances these properties.

This compound could serve as a valuable monomer for the synthesis of semi-fluorinated poly(arylene ether)s. In a typical polycondensation reaction with a bisphenol, the fluorine atoms would activate the aromatic ring towards nucleophilic substitution, allowing for the formation of ether linkages. The ethoxy groups on the monomer would remain as pendant groups on the polymer backbone, influencing its solubility, processability, and potentially its thermal properties.

Table 2: Predicted Properties of a Poly(arylene ether) Derived from this compound

| Property | Predicted Characteristic | Rationale |

| Thermal Stability | High | Presence of aromatic rings and C-F bonds |

| Dielectric Constant | Low | Contribution from the fluorine atoms |

| Solubility | Enhanced | Presence of flexible ethoxy side chains |

| Chemical Resistance | Good | Shielding effect of fluorine atoms |

While specific research on polymers derived from this compound is not available, the known effects of fluorination and ether linkages in polyarylenes strongly suggest that such materials would exhibit a range of desirable properties.

Contributions to Supramolecular Chemistry

Supramolecular chemistry focuses on the study of non-covalent interactions and the design of complex, self-assembled structures. The unique electronic and geometric features of this compound make it a promising candidate for the construction of novel supramolecular architectures.

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. The tetrafluorinated benzene core of this compound is electron-deficient and capable of engaging in favorable quadrupole-quadrupole interactions with electron-rich aromatic systems, a phenomenon often referred to as arene-perfluoroarene interactions. These interactions can be a powerful driving force for self-assembly.

Furthermore, the ethoxy groups can participate in hydrogen bonding with suitable donor molecules. This combination of orthogonal non-covalent interactions (arene-perfluoroarene and hydrogen bonding) could be exploited to direct the self-assembly of this molecule into well-defined, complex architectures such as sheets, tubes, or capsules. However, specific studies demonstrating the self-assembly of this compound have not been reported in the literature.

Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule. The design of synthetic hosts with specific recognition properties is a major goal of supramolecular chemistry.

While this compound itself is unlikely to act as a host due to its relatively simple structure, it could be incorporated as a building block into larger macrocyclic or cage-like host molecules. The fluorinated aromatic panels would provide an electron-poor cavity, suitable for encapsulating electron-rich guest molecules. The ethoxy groups could be functionalized to introduce additional binding sites or to improve the solubility of the host. To date, there are no published examples of host molecules constructed from this specific compound.

Supramolecular catalysis utilizes the confined environment of a self-assembled host or a molecular capsule to control and accelerate chemical reactions. The host can stabilize the transition state of a reaction or bring reactants into close proximity, thereby enhancing the reaction rate and selectivity.

If this compound were to be used in the construction of a catalytic supramolecular assembly, the nature of the cavity formed would be crucial. An electron-deficient cavity, as would be expected from the tetrafluorinated aromatic rings, could potentially catalyze reactions involving electron-rich species. The ethoxy groups could be modified to introduce catalytically active functional groups. Despite this potential, there is currently no research demonstrating the use of supramolecular architectures derived from this compound in catalysis.

Precursor for Advanced Organic Materials

This compound has emerged as a valuable and versatile building block in the synthesis of advanced organic materials. Its tetrafluorinated benzene core, substituted with two activating ethoxy groups, provides a unique platform for creating complex molecular architectures. The specific arrangement of fluorine atoms and ether functionalities allows for tailored reactivity, leading to the formation of materials with novel properties. This compound serves as a crucial precursor in the development of functional organic frameworks and specialized stereoisomers of substituted cyclohexanes, demonstrating its significance in modern materials science.

Integration into Functional Organic Frameworks

While direct integration of this compound into functional organic frameworks is not extensively documented, its structural motif is central to ligands used in the construction of Metal-Organic Frameworks (MOFs). The diethoxy compound is a potential precursor to the corresponding dicarboxylic acid, 2,3,5,6-tetrafluorobenzene-1,4-dicarboxylic acid, a key linker for creating robust, porous frameworks.

This dicarboxylate ligand has been successfully employed in the synthesis of a three-dimensional zinc-based MOF, with the chemical formula [Zn₂(C₈F₄O₄)₂(C₄H₈O)₂]n. researchgate.netnih.gov In this structure, the tetrafluorobenzene-1,4-dicarboxylate units act as pillars, connecting zinc(II) ions to form a complex, three-dimensional network. The framework's asymmetric unit contains two distinct zinc(II) atoms, one with a distorted trigonal–bipyramidal geometry and the other with a distorted octahedral geometry. researchgate.netnih.gov Coordinated tetrahydrofuran (B95107) molecules occupy the potential void space within the framework. researchgate.net The resulting material exhibits a monoclinic crystal system. researchgate.net

Table 1: Crystallographic Data for the Zinc-based MOF

| Parameter | Value |

|---|---|

| Chemical Formula | [Zn₂(C₈F₄O₄)₂(C₄H₈O)₂]n |

| Molecular Weight | 747.11 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a | 11.9339 (8) Å |

| b | 12.4369 (9) Å |

| c | 17.9627 (12) Å |

| β | 104.051 (1)° |

| Volume | 2586.3 (3) ų |

| Z | 4 |

Data sourced from research on the resulting MOF containing the 2,3,5,6-tetrafluorobenzene-1,4-dicarboxylate linker. researchgate.net

The fluorination of the organic linker is a critical design element in MOF chemistry, influencing the electronic properties, stability, and guest-host interactions of the final material. The use of precursors like this compound is therefore instrumental in accessing these advanced, functional materials.

Synthesis of Janus Cyclohexane (B81311) Derivatives

This compound is a key intermediate in the synthesis of a novel class of facially polarized cyclohexanes known as Janus cyclohexane derivatives. These molecules are characterized by having two distinct faces: one face rich in electronegative fluorine atoms and the opposite face bearing electropositive hydrogen atoms. This charge separation imparts a significant molecular dipole moment, making them of great interest for applications in materials science and supramolecular chemistry.

The synthetic route to all-cis 2,3,5,6-tetrafluorocyclohexyl-1,4-dialkyl ethers begins with a nucleophilic aromatic substitution (SɴAr) reaction on a related pentafluoroaryl ether, followed by steps that lead to intermediates like this compound. The crucial step to form the cyclohexane ring is a stereoselective aryl hydrogenation of the tetrafluoroaryl-1,4-diether intermediate. This reaction is catalyzed by a specialized Rhodium catalyst, Rh(CAAC)₃, and typically requires high pressure (around 50 bar H₂) to proceed efficiently. The result is the formation of the all-cis configuration of the four fluorine atoms on the cyclohexane ring.

This methodology introduces a new class of Janus fluorocyclohexane (B1294287) derivatives with ether substituents in a 1,4-relationship. The all-cis arrangement of the fluorine atoms forces them to occupy one face of the ring, leading to the characteristic facial polarization. This structure is in contrast to the more thermodynamically favored diequatorial isomers that are often the products of standard cyclohexane synthesis.

Table 2: Key Features of Janus Cyclohexane Synthesis

| Feature | Description |

|---|---|

| Precursor Motif | 1,4-Dialkoxy-2,3,5,6-tetrafluorobenzene |

| Key Reaction Step | Aryl Hydrogenation |

| Catalyst | Rh(CAAC)₃ (CAAC = Cyclic (Alkyl)(Amino)Carbene) |

| Product Class | All-cis 2,3,5,6-tetrafluorocyclohexyl-1,4-dialkyl ethers |

| Defining Feature | Facial Polarization (Janus character) |

| Stereochemistry | All-cis fluorine substituents |

These Janus molecules, with their unique three-dimensional arrangements and dynamic potential in supramolecular assemblies, represent a significant advancement in the design of highly polar aliphatic compounds.

Advanced Spectroscopic and Analytical Methodologies in the Study of 1,4 Diethoxy 2,3,5,6 Tetrafluorobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of 1,4-Diethoxy-2,3,5,6-tetrafluorobenzene, offering specific information about the hydrogen, carbon, and fluorine nuclei within the molecule.

¹H and ¹³C NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for confirming the presence and connectivity of the ethoxy substituents and the aromatic ring.

In the ¹H NMR spectrum, the ethoxy groups give rise to two characteristic signals. The methylene (B1212753) protons (-OCH₂-) are expected to appear as a quartet in the range of δ 3.5-4.5 ppm, shifted downfield due to the deshielding effect of the adjacent oxygen atom. The methyl protons (-CH₃) typically resonate further upfield as a triplet around δ 1.0-1.6 ppm.

The ¹³C NMR spectrum provides complementary information. Three distinct signals are anticipated for the ethoxy groups and the aromatic core. The carbons of the methyl (-CH₃) and methylene (-OCH₂) groups appear in the aliphatic region, while the aromatic carbons show signals in the aromatic region. Due to the high symmetry of the molecule, only two types of aromatic carbon signals are expected: one for the carbons bonded to the ethoxy groups (C1/C4) and one for the carbons bonded to fluorine atoms (C2/C3/C5/C6). These aromatic carbon signals will exhibit splitting due to coupling with the adjacent fluorine atoms (C-F coupling), which is a key feature for structural confirmation. rsc.orguobasrah.edu.iq

Predicted NMR Data for this compound

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|---|

| ¹H | -OCH₂- | ~4.0 - 4.2 | Quartet (q) |

| ¹H | -CH₃ | ~1.2 - 1.4 | Triplet (t) |

| ¹³C | C-O (Aromatic) | - | Multiplet (due to C-F coupling) |

| ¹³C | C-F (Aromatic) | - | Multiplet (due to C-F coupling) |

| ¹³C | -OCH₂- | ~70 | Singlet |

| ¹³C | -CH₃ | ~14 | Singlet |

¹⁹F NMR for Fluorine Environment Analysis and Reaction Monitoring

Fluorine-19 (¹⁹F) NMR is a highly sensitive and informative technique for studying fluorinated compounds. huji.ac.il Given that ¹⁹F has a nuclear spin of ½ and 100% natural abundance, it provides sharp signals over a wide chemical shift range, minimizing the likelihood of signal overlap. wikipedia.org For this compound, the four fluorine atoms are chemically equivalent due to the molecule's symmetry. Consequently, the ¹⁹F NMR spectrum is expected to show a single sharp singlet. The chemical shift for aryl fluorides typically appears between +80 to +170 ppm relative to neat CFCl₃ (note: older references may use an opposite sign convention, with upfield shifts being positive). ucsb.edu For hexafluorobenzene (B1203771), the shift is around -165 ppm, providing a reference point for highly fluorinated aromatic systems. colorado.edu

Furthermore, ¹⁹F NMR is an excellent tool for real-time reaction monitoring. rsc.org In reactions involving this compound, such as nucleophilic aromatic substitution (SₙAr) where an ethoxy group or a fluorine atom is displaced, the chemical environment of the remaining fluorine atoms changes. This change results in the disappearance of the initial singlet and the appearance of new signals corresponding to the product(s). The high sensitivity and large chemical shift dispersion of ¹⁹F allow for precise tracking of reactant consumption and product formation, enabling detailed kinetic and mechanistic studies. rsc.org

Solid-State NMR (MAS NMR) for Polymer-Bound Species

When this compound is incorporated into or bound to a solid support, such as a polymer, solid-state NMR (ssNMR) spectroscopy becomes a crucial analytical tool. Magic Angle Spinning (MAS) is a technique used in ssNMR to average out anisotropic interactions, which would otherwise lead to very broad, uninformative signals in solid samples.

X-ray Crystallography for Molecular Structure Determination

For instance, the crystal structure of 2,3,5,6-Tetrafluoro-1,4-di-4-pyridylbenzene reveals a centrosymmetric molecule where the central tetrafluorobenzene ring is planar. researchgate.net The substituents are oriented at a significant dihedral angle relative to this central ring. researchgate.net A similar planarity of the C₆F₄ core is expected for this compound, with the ethoxy groups likely adopting a conformation that minimizes steric hindrance. Intermolecular interactions in the solid state would likely be dominated by weak C-H···F hydrogen bonds and van der Waals forces.

Crystallographic Data for an Analogous Compound: 2,3,5,6-Tetrafluoro-1,4-di-4-pyridylbenzene researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₆H₈F₄N₂ |

| Crystal System | - |

| Space Group | - |

| Key Feature | Centrosymmetric molecule |

| Dihedral Angle (Pyridine-Benzene) | 50.47 (5)° |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. The molecular formula of this compound is C₁₀H₁₀F₄O₂, corresponding to a monoisotopic mass of approximately 238.06 g/mol . The mass spectrum would show a prominent molecular ion peak (M⁺) at this m/z value.

The fragmentation of aryl ethers is well-characterized. miamioh.edudocsity.com Common fragmentation pathways for this compound would likely include:

Loss of an ethyl radical: Cleavage of the O-CH₂ bond can lead to the loss of an ethyl radical (•CH₂CH₃, 29 Da), resulting in a significant fragment ion.

Alpha-cleavage: Cleavage of the bond beta to the aromatic ring (the C-O bond) is a major pathway for aryl ethers, which can be followed by the subsequent loss of carbon monoxide (CO). whitman.edublogspot.com

Loss of ethene: A rearrangement reaction can lead to the elimination of a neutral ethene molecule (C₂H₄, 28 Da).

The presence of the polyfluorinated ring introduces additional fragmentation possibilities, such as the cleavage of C-F bonds or the loss of fluorinated fragments, although these are generally less favored than the cleavage of the ether side chains. blogspot.com

Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value (Predicted) | Identity | Fragmentation Pathway |

|---|---|---|

| 238 | [M]⁺ | Molecular Ion |

| 209 | [M - C₂H₅]⁺ | Loss of ethyl radical |

| 210 | [M - C₂H₄]⁺ | Loss of ethene via rearrangement |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. libretexts.org

The presence of the ethoxy groups will be indicated by C-H stretching vibrations from the methyl and methylene groups, typically in the 2850-3000 cm⁻¹ region. spectroscopyonline.com The most diagnostic peaks for the ether functionality are the strong C-O stretching vibrations. Aryl alkyl ethers typically exhibit two strong bands: an asymmetric C-O-C stretch between 1275-1200 cm⁻¹ and a symmetric stretch between 1075-1020 cm⁻¹. blogspot.comlibretexts.org

The tetrafluorinated benzene (B151609) ring will also produce characteristic absorptions. Aromatic C=C stretching vibrations are expected in the 1400-1600 cm⁻¹ region. orgchemboulder.com The C-F stretching vibrations of fluoroaromatic compounds give rise to strong absorptions in the fingerprint region, typically between 1000-1400 cm⁻¹. wpmucdn.comresearchgate.net

Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2850-3000 | C-H Stretch | -CH₂-, -CH₃ (Ethoxy) |

| 1400-1600 | C=C Stretch | Aromatic Ring |

| 1200-1275 | Asymmetric C-O-C Stretch | Aryl Alkyl Ether |

| 1020-1075 | Symmetric C-O-C Stretch | Aryl Alkyl Ether |

| 1000-1400 | C-F Stretch | Aryl Fluoride (B91410) |

Electrochemical Characterization Techniques

The electrochemical behavior of this compound is expected to be significantly influenced by the presence of both the electron-withdrawing tetrafluorinated benzene ring and the electron-donating ethoxy groups. Techniques such as cyclic voltammetry (CV) are crucial for determining its redox potentials and electrochemical stability.

In related fluorinated ether electrolytes, the covalent attachment of a fluorinated segment to an ether segment has been shown to result in high oxidative stability. wpmucdn.com For instance, some fluorinated ethers exhibit oxidative stability up to 5.6 V. wpmucdn.com This suggests that this compound would likely possess a wide electrochemical window, making it resistant to both oxidation and reduction. The tetrafluorinated aromatic core contributes to a higher oxidation potential compared to its non-fluorinated analog, 1,4-diethoxybenzene. Conversely, the ethoxy groups, being electron-donating, would slightly lower the oxidation potential compared to perfluorinated aromatic compounds.

The reduction potential is also expected to be influenced by the heavily fluorinated ring, which can stabilize radical anions formed during reduction. The electrochemical reversibility of any redox processes would provide insight into the stability of the resulting charged species.

Illustrative Data Based on Related Compounds:

| Technique | Parameter | Expected Value Range | Reference Compound Class |

| Cyclic Voltammetry | Oxidation Onset (V vs. Li/Li⁺) | > 4.5 V | Fluorinated Ether Electrolytes |

| Cyclic Voltammetry | Reduction Onset (V vs. Li/Li⁺) | < 1.0 V | Polyfluoroaromatic Compounds |

| Electrochemical Window | (Oxidation - Reduction) | > 3.5 V | General Fluorinated Organics |

Note: The data in this table is illustrative and based on the electrochemical properties of structurally similar fluorinated aromatic ethers. Specific experimental values for this compound may vary.

Thermogravimetric Analysis (TGA) for Monitoring Thermal Transformations

Thermogravimetric analysis (TGA) is a vital technique for assessing the thermal stability of a compound by monitoring its mass change as a function of temperature. For this compound, TGA would reveal its decomposition temperature and provide information about the volatility and thermal degradation pathway.

Fluorinated aromatic compounds are known for their high thermal stability due to the strength of the C-F bond. researchgate.net Polyethers derived from fluorinated precursors have shown thermostabilities up to 450°C. researchgate.net The thermal decomposition of perfluoroalkyl ether carboxylic acids has been observed to occur at temperatures as low as 150°C, with the cleavage of the C-O ether bond being a key step. nih.govnih.gov

The thermal decomposition of this compound would likely initiate with the cleavage of the ether linkages, followed by the breakdown of the aromatic ring at higher temperatures. The initial weight loss in a TGA thermogram would correspond to the loss of the ethyl groups. Subsequent weight loss at higher temperatures would be associated with the fragmentation of the tetrafluorinated benzene core. The presence of fluorine can influence the decomposition mechanism, potentially leading to the formation of various volatile fluorinated and non-fluorinated organic fragments.

Illustrative TGA Data Based on Related Compounds:

| Temperature (°C) | Weight Loss (%) | Associated Transformation | Reference Compound Class |

| 25-200 | < 2% | Loss of volatile impurities | General Organic Compounds |

| 200-350 | ~35% | Initial decomposition: cleavage of ethoxy groups | Aromatic Polyethers |

| 350-500 | ~60% | Fragmentation of the tetrafluorinated aromatic ring | Polyfluoroaromatic Compounds |

| > 500 | > 95% | Complete decomposition and volatilization of fragments | Fluorinated Organic Materials |

Note: The data in this table is illustrative and based on the thermal decomposition behavior of structurally similar fluorinated aromatic ethers. Specific experimental values for this compound may vary.

Theoretical and Computational Chemistry of 1,4 Diethoxy 2,3,5,6 Tetrafluorobenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure of 1,4-diethoxy-2,3,5,6-tetrafluorobenzene, which in turn governs its reactivity. These methods model the behavior of electrons within the molecule to predict its chemical properties and reaction mechanisms.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to map out the potential energy surfaces of chemical reactions, providing detailed information about reaction pathways for molecules like this compound.

DFT calculations are particularly useful for studying nucleophilic aromatic substitution (SNAr) reactions, a common reaction type for highly fluorinated aromatic compounds. For this compound, a nucleophile can replace one of the fluorine atoms. DFT can be used to model the energy changes as the reaction progresses from reactants to products.

Researchers can calculate the energies of key structures along the reaction coordinate, including:

Reactants: The initial state of this compound and the incoming nucleophile.

Intermediates: Such as the Meisenheimer complex, a key intermediate in a two-step SNAr mechanism. nih.gov The relative stabilities of isomeric intermediates can be calculated to predict reaction outcomes. nih.gov

Transition States: The highest energy point on the reaction pathway, which determines the reaction rate.

Products: The final substituted molecule.

By comparing the energy barriers (activation energies) of different possible pathways, DFT can determine whether a reaction is likely to proceed through a classical two-step mechanism involving a stable Meisenheimer intermediate or a single-step concerted mechanism where bond-breaking and bond-forming occur simultaneously. nih.govnih.gov DFT studies have shown that for some aromatic systems, the presence of a stable σ-complex (Meisenheimer intermediate) is key, while others proceed via a concerted step. nih.gov

Table 1: Illustrative DFT-Calculated Relative Energies for a Hypothetical SNAr Reaction Pathway of this compound

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Nu- | 0.0 |

| TS1 | Transition state leading to Meisenheimer complex | +15.2 |

| Intermediate | Meisenheimer complex | +5.8 |

| TS2 | Transition state leading to product | +18.5 |

| Products | 1-Nu-4-ethoxy-2,3,5,6-tetrafluorobenzene + F- | -10.3 |

Note: The data in this table is hypothetical and serves to illustrate the type of output generated from DFT calculations on reaction pathways.

Ab initio molecular orbital theory is another class of quantum chemistry methods that solve the electronic Schrödinger equation without empirical data. These methods are known for their high accuracy and are used to gain deep mechanistic insights into complex reactions.

For this compound, ab initio calculations can be used to:

Accurately determine the geometries of reactants, transition states, and intermediates.

Calculate vibrational frequencies to confirm that a calculated structure is a true minimum (a stable species) or a first-order saddle point (a transition state).

Analyze the electronic distribution and orbital interactions at different points along the reaction pathway to understand how and why bonds are formed and broken.

These highly accurate calculations can corroborate findings from DFT studies and provide a more detailed picture of the reaction mechanism, such as the degree of charge separation in the transition state or the role of specific molecular orbitals in the reaction.

Computational Modeling of Substituent Effects on Aromatic Reactivity

The reactivity of the benzene (B151609) ring in this compound is significantly influenced by its substituents: four electron-withdrawing fluorine atoms and two electron-donating ethoxy groups. Computational modeling allows for a quantitative analysis of these effects.

Fluorine Atoms: As highly electronegative atoms, the four fluorine substituents strongly withdraw electron density from the aromatic ring via the inductive effect. This makes the ring electron-deficient and highly susceptible to attack by nucleophiles.

Ethoxy Groups: The oxygen atom in the ethoxy group has lone pairs of electrons that can be donated to the aromatic ring through resonance (a +M effect), partially counteracting the inductive withdrawal of the fluorine atoms. However, oxygen is also electronegative and exerts an electron-withdrawing inductive effect (-I effect).

Computational models can dissect these competing effects by calculating properties such as:

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface, showing electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the ESP map would show a significant positive potential on the carbon atoms of the ring, confirming their electrophilic character and suitability for nucleophilic attack.

Atomic Charges: Methods like Natural Bond Orbital (NBO) analysis can assign partial charges to each atom, quantifying the electron-withdrawing and donating effects of the substituents.

Table 2: Illustrative Calculated NBO Charges on the Aromatic Ring of Benzene and Substituted Benzenes

| Compound | Average Charge on Aromatic Carbons |

|---|---|

| Benzene | ~ -0.150 e |

| Hexafluorobenzene (B1203771) | ~ +0.350 e |

| 1,4-Dimethoxybenzene | ~ -0.180 e (at C2, C3, C5, C6) |

| This compound | ~ +0.250 e (hypothetical) |

Note: This table presents typical charge trends to illustrate substituent effects. The value for this compound is a hypothetical estimate based on these trends.

Prediction of Regioselectivity in Substitution Reactions

In a nucleophilic aromatic substitution reaction on this compound, the incoming nucleophile will replace one of the four equivalent fluorine atoms. Since all four fluorine atoms are chemically equivalent due to the molecule's symmetry, a single product is expected.

However, if the molecule were asymmetrically substituted, computational chemistry would be a vital tool for predicting which leaving group would be replaced (the regioselectivity). The standard approach involves calculating the relative stabilities of all possible intermediates or transition states. nih.govresearchgate.net The reaction pathway with the lowest activation energy is the most kinetically favorable, and its product will be the major one formed. nih.gov For SNAr reactions, this often involves comparing the calculated energies of the different possible Meisenheimer complexes. The most stable complex typically corresponds to the major reaction product. researchgate.net

Simulations of Molecular Interactions in Supramolecular Systems

While quantum chemical calculations are excellent for studying individual molecules and their reactions, classical molecular dynamics (MD) simulations are better suited for modeling the behavior of molecules in larger systems, such as solutions or self-assembled supramolecular structures.

If this compound were part of a larger assembly (e.g., a co-crystal, a liquid crystal, or a host-guest complex), MD simulations could be used to understand its interactions with surrounding molecules. The electron-poor tetrafluorinated benzene core can participate in favorable quadrupole-quadrupole or π-stacking interactions with electron-rich aromatic systems. The ethoxy groups can act as hydrogen bond acceptors.

MD simulations model these non-covalent interactions using a force field, which is a set of parameters that describe the potential energy of the system as a function of its atomic coordinates. By simulating the movement of all atoms over time, MD can predict:

The preferred orientation and binding energy of this compound within a host molecule.

The packing arrangement in a crystal lattice.

These simulations provide crucial insights into how the molecule's specific electronic and steric features drive its behavior in complex chemical environments.

Q & A

Q. What are the optimal synthetic routes for 1,4-diethoxy-2,3,5,6-tetrafluorobenzene, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of fluorinated benzene derivatives typically involves halogenation and nucleophilic substitution. For this compound, a plausible route could involve:

- Step 1 : Fluorination of 1,4-dichlorobenzene using KF in polar aprotic solvents (e.g., DMF) under high temperatures to achieve tetrafluorination .

- Step 2 : Ethoxylation via nucleophilic aromatic substitution (SNAr) using sodium ethoxide in anhydrous ethanol, targeting the para positions.

Critical parameters include temperature control (80–120°C for fluorination) and stoichiometric excess of ethoxide to minimize side reactions. Yield optimization requires monitoring reaction progress via TLC or GC-MS .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- <sup>19</sup>F NMR : Essential for identifying fluorine environments; chemical shifts for aryl-F typically range from -110 to -140 ppm. Coupling patterns (e.g., meta/para F-F interactions) clarify substitution positions .

- <sup>1</sup>H NMR : Ethoxy groups (-OCH2CH3) appear as quartets (δ 1.2–1.4 ppm for CH3, δ 3.8–4.2 ppm for CH2).

- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 248.05 for C10H10F4O2) and fragmentation patterns .

Q. How does the electron-withdrawing effect of fluorine influence the reactivity of this compound in substitution reactions?

- Methodological Answer : Fluorine’s strong -I effect deactivates the aromatic ring, making SNAr reactions challenging. Reactivity can be enhanced by:

- Using strong nucleophiles (e.g., Grignard reagents) in aprotic solvents.

- Activating the ring via coordination with Lewis acids (e.g., AlCl3) to stabilize transition states .

Kinetic studies (e.g., monitoring reaction rates under varying conditions) are recommended to quantify substituent effects .

Q. What safety protocols are critical when handling fluorinated aromatic compounds like this compound?

- Methodological Answer :

- Use fume hoods and fluoride-resistant gloves (e.g., nitrile) to prevent dermal exposure.

- Store in airtight containers away from moisture to avoid hydrolysis.

- Monitor for HF byproducts during high-temperature reactions using gas detectors .

Q. How can researchers validate the purity of this compound post-synthesis?

- Methodological Answer :

- HPLC with UV detection (λ = 254 nm) quantifies impurities.

- Differential Scanning Calorimetry (DSC) : Sharp melting points (e.g., ~85–90°C) indicate high crystallinity and purity.

- Elemental analysis (C, H, F) confirms stoichiometric ratios .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict regioselectivity in further functionalization of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electron density distributions. Key steps:

- Optimize the molecular geometry and calculate Fukui indices to identify nucleophilic/electrophilic sites.

- Simulate transition states for competing pathways (e.g., meta vs. para attack) to predict dominant products .

Experimental validation via kinetic isotope effects (KIEs) or isotopic labeling is advised .

Q. What strategies resolve contradictions in crystallographic data for fluorinated benzene derivatives?

- Methodological Answer : Discrepancies in crystal packing (e.g., variations in unit cell parameters) may arise from polymorphism or solvent inclusion. Mitigation includes:

Q. How do steric and electronic effects of ethoxy groups impact the compound’s applications in supramolecular chemistry?

- Methodological Answer : Ethoxy groups introduce steric bulk and moderate electron donation (+M effect). To assess their role:

Q. What mechanistic insights can be gained from studying competing pathways in the hydrolysis of this compound?

- Methodological Answer : Hydrolysis may proceed via acid-catalyzed (AAC2) or base-mediated (BAC2) mechanisms. To differentiate:

- Conduct pH-dependent kinetic studies and monitor intermediates using <sup>19</sup>F NMR.

- Isotope labeling (<sup>18</sup>O in ethoxy groups) traces oxygen migration pathways .

Q. How can researchers design fluorinated analogs with enhanced photophysical properties for OLED applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.